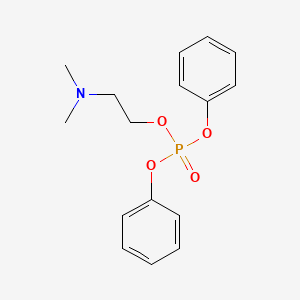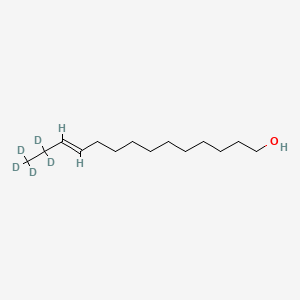
(11E)-Tetradecen-1-ol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11E)-Tetradecen-1-ol-d5: is a deuterated analog of (11E)-Tetradecen-1-ol, a long-chain fatty alcohol. The deuterium labeling at the fifth position makes it useful in various scientific studies, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a double bond at the eleventh position and a hydroxyl group at the first position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (11E)-Tetradecen-1-ol-d5 typically involves the deuteration of (11E)-Tetradecen-1-ol. One common method is the catalytic hydrogenation of the corresponding alkyne using deuterium gas. The reaction is usually carried out in the presence of a palladium catalyst under controlled conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O).
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (11E)-Tetradecen-1-ol-d5 can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: (11E)-Tetradecenal-d5, (11E)-Tetradecanoic acid-d5.
Reduction: Tetradecane-d5.
Substitution: (11E)-Tetradecen-1-yl acetate-d5.
Aplicaciones Científicas De Investigación
Chemistry: (11E)-Tetradecen-1-ol-d5 is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in the identification and quantification of similar compounds in complex mixtures.
Biology: In biological studies, this compound is used as a tracer to study metabolic pathways involving long-chain fatty alcohols. Its deuterium label allows for precise tracking of the compound within biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs that contain similar structural motifs.
Industry: In the industrial sector, this compound is used in the synthesis of specialized chemicals and materials, particularly those requiring precise isotopic labeling.
Mecanismo De Acción
The mechanism of action of (11E)-Tetradecen-1-ol-d5 involves its interaction with specific enzymes and receptors in biological systems. The deuterium label does not significantly alter the compound’s reactivity but allows for detailed tracking and analysis. The compound primarily targets metabolic pathways involving fatty alcohols and can be used to study enzyme kinetics and substrate specificity.
Comparación Con Compuestos Similares
(11E)-Tetradecen-1-ol: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.
(11Z)-Tetradecen-1-ol: An isomer with a cis double bond, which may exhibit different reactivity and biological activity.
(11E)-Tetradecenal: The aldehyde form, used in fragrance and flavor industries.
Uniqueness: (11E)-Tetradecen-1-ol-d5 is unique due to its deuterium labeling, which provides advantages in analytical and research applications. The presence of deuterium allows for more precise tracking and quantification in various studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C14H28O |
|---|---|
Peso molecular |
217.40 g/mol |
Nombre IUPAC |
(E)-13,13,14,14,14-pentadeuteriotetradec-11-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3+/i1D3,2D2 |
Clave InChI |
YGHAIPJLMYTNAI-BNWVTDPSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCO |
SMILES canónico |
CCC=CCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





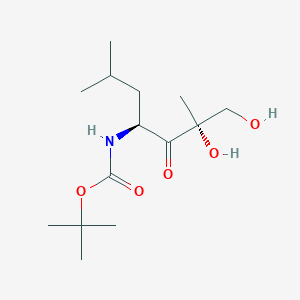
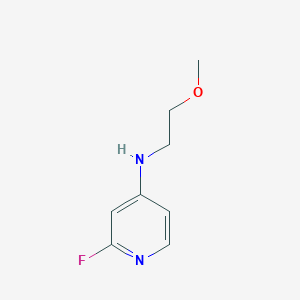
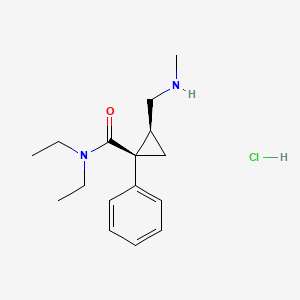

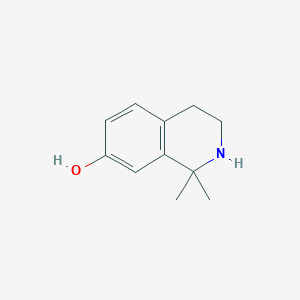
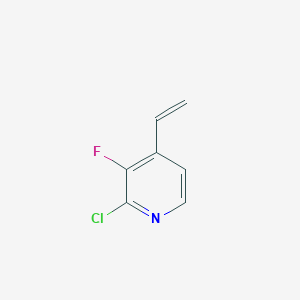
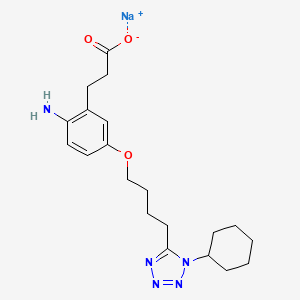
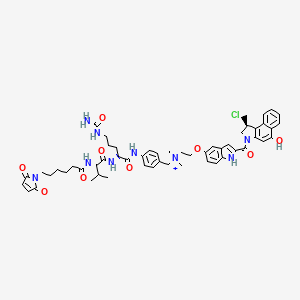
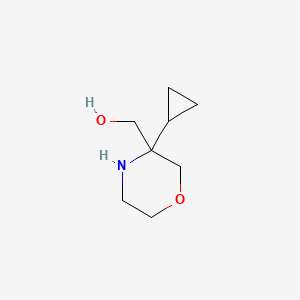
![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)
